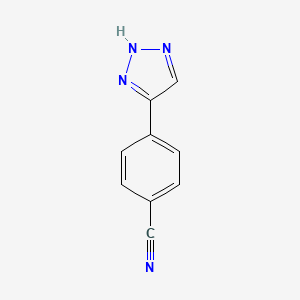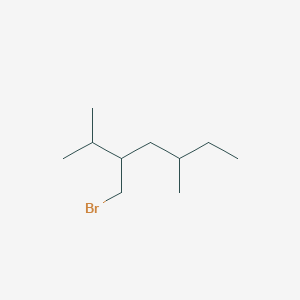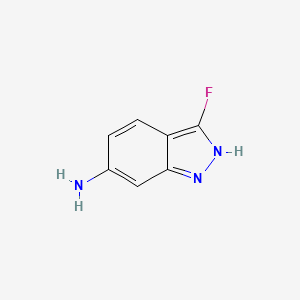
Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- is a compound that features a benzonitrile moiety attached to a 1H-1,2,3-triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate .
Industrial Production Methods
While specific industrial production methods for benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- are not widely documented, the principles of the CuAAC reaction can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- can undergo various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coordination Chemistry: The triazole ring can act as a ligand, forming coordination complexes with metal ions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while oxidation and reduction can modify the functional groups attached to the triazole ring.
科学研究应用
Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Materials Science: It is utilized in the development of advanced materials, such as polymers and coordination polymers, due to its ability to form stable complexes with metals.
Organic Synthesis: The compound serves as a versatile building block in the synthesis of more complex molecules.
作用机制
The mechanism of action of benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. For example, triazole-containing compounds have been shown to inhibit enzymes like acetylcholinesterase, which is involved in neurodegenerative diseases . The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile: This compound is an intermediate in the synthesis of letrozole, an antineoplastic agent.
1-Benzyl-1H-1,2,3-triazole: Another triazole derivative with applications in medicinal chemistry and materials science.
Uniqueness
Benzonitrile, 4-(1H-1,2,3-triazol-4-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The 1,2,3-triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and materials science.
属性
CAS 编号 |
56527-23-2 |
|---|---|
分子式 |
C9H6N4 |
分子量 |
170.17 g/mol |
IUPAC 名称 |
4-(2H-triazol-4-yl)benzonitrile |
InChI |
InChI=1S/C9H6N4/c10-5-7-1-3-8(4-2-7)9-6-11-13-12-9/h1-4,6H,(H,11,12,13) |
InChI 键 |
PVSVXOHABSKBQE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)C2=NNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride](/img/structure/B13512355.png)





